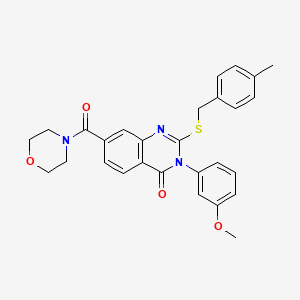
3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H27N3O4S and its molecular weight is 501.6. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioiodination and Biodistribution
- Radioiodination and Biodistribution : A study on 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one explored its radioiodination and biodistribution in tumor-bearing mice. The compound was successfully labeled with radioactive iodine, showing significant tumor uptake and suggesting its potential as a radiopharmaceutical for targeting tumor cells (Al-Salahi et al., 2018).
Pharmacological Screening
- Antimicrobial, Analgesic, and Anti-inflammatory Activity : Novel quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. Some compounds exhibited significant activities, highlighting the versatility of quinazoline derivatives in developing therapeutic agents (Dash et al., 2017).
Antioxidant Studies
- Antioxidant Potential : Quinazolin derivatives were synthesized and evaluated for their antioxidant capabilities against DPPH and Nitric oxide (NO) radical scavengers. Some compounds showed excellent scavenging capacity, indicating their potential as antioxidants (Al-azawi, 2016).
Anticancer Applications
- Apoptotic Cell Death in Bone Cancer Cells : A heterocyclic compound, 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, was investigated for its effects on cell viability and apoptosis in bone cancer cells. It was found to block proliferation and induce apoptotic cell death, suggesting its potential as an anticancer agent (Lv & Yin, 2019).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : Quinazolinone derivatives have been studied as corrosion inhibitors for mild steel in acidic medium. These compounds showed high inhibition efficiencies, indicating their potential application in corrosion protection (Errahmany et al., 2020).
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-19-6-8-20(9-7-19)18-36-28-29-25-16-21(26(32)30-12-14-35-15-13-30)10-11-24(25)27(33)31(28)22-4-3-5-23(17-22)34-2/h3-11,16-17H,12-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFVHPSCXVMEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2561066.png)

![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)
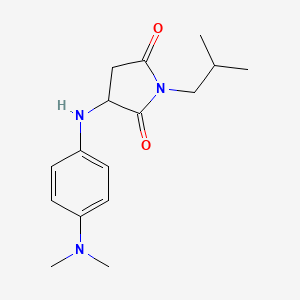
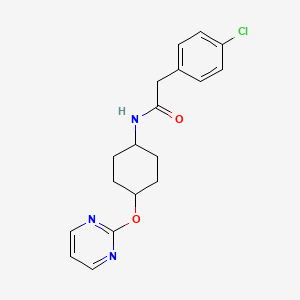
![2-amino-3-(4-ethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2561073.png)
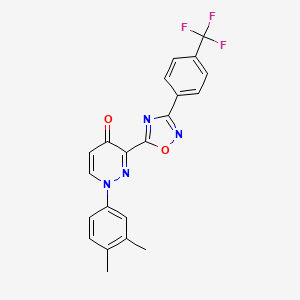
![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2561075.png)
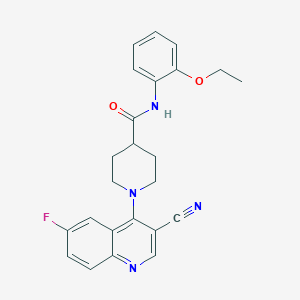
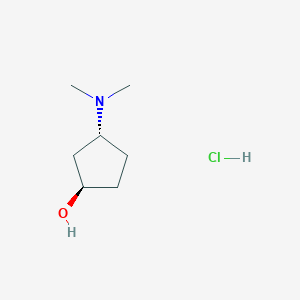
![3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid](/img/structure/B2561081.png)
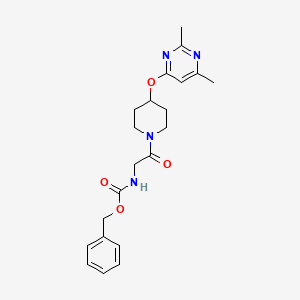
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2561086.png)
![(2S)-N-Methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2561087.png)